Methyl 4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate

Antitubercular drug discovery Cytochrome P450 inhibition Fragment-based lead discovery

Methyl 4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate (CAS 832721-34-3) belongs to the tetrahydrobenzofuran-3-carboxylate class, a family of oxygen-heterocyclic scaffolds widely employed as building blocks in medicinal chemistry and natural product synthesis. The compound features a partially saturated benzofuran core with a C4-hydroxyl group and a C3-methyl ester, conferring a molecular formula of C₁₀H₁₂O₄ and a molecular weight of 196.20 g·mol⁻¹.

Molecular Formula C10H12O4
Molecular Weight 196.20 g/mol
Cat. No. B12836477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate
Molecular FormulaC10H12O4
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCOC(=O)C1=COC2=C1C(CCC2)O
InChIInChI=1S/C10H12O4/c1-13-10(12)6-5-14-8-4-2-3-7(11)9(6)8/h5,7,11H,2-4H2,1H3
InChIKeyIQQRJFOXTRUTNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate: Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


Methyl 4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate (CAS 832721-34-3) belongs to the tetrahydrobenzofuran-3-carboxylate class, a family of oxygen-heterocyclic scaffolds widely employed as building blocks in medicinal chemistry and natural product synthesis. The compound features a partially saturated benzofuran core with a C4-hydroxyl group and a C3-methyl ester, conferring a molecular formula of C₁₀H₁₂O₄ and a molecular weight of 196.20 g·mol⁻¹ [1]. The C4-hydroxyl differentiates it from the more extensively studied 4-oxo (ketone) tetrahydrobenzofuran-3-carboxylates, altering both hydrogen-bonding capacity and downstream functionalization possibilities. Commercially, the compound is typically supplied at ≥95% purity, as verified by multiple vendors offering it as a research-grade intermediate .

Why Methyl 4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate Cannot Be Interchanged with Common In-Class Analogs


The tetrahydrobenzofuran-3-carboxylate scaffold appears across a broad and structurally diverse chemical space, yet substituent-level variation at C4, the ester moiety, and the saturation pattern yields profound differences in biological target engagement, synthetic versatility, and physicochemical behavior. The C4-hydroxyl group in the target compound introduces a hydrogen-bond donor absent in the widely used 4-oxo analogs, enabling distinct binding interactions and orthogonal derivatization pathways (e.g., etherification, esterification, or sulfonation) that are precluded for the ketone counterpart [1]. Similarly, the methyl ester at C3 cannot be freely substituted with higher alkyl esters without altering lipophilicity, metabolic stability, and downstream hydrolysis kinetics. Substitution at the saturated 5-, 6-, or 7-positions—commonly encountered in congeneric series—further modifies ring conformation and steric accessibility [2]. Consequently, simple in-class replacement without explicit head-to-head functional data risks compromising synthetic route fidelity, target potency, and ADME predictability in discovery programs.

Product-Specific Quantitative Evidence for Methyl 4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate: Differentiated Performance Data Versus Structural Analogs


C4-Hydroxyl vs. C4-Oxo: Structural Impact on Mycobacterium tuberculosis CYP121 Binding Affinity

The C4-oxo analog (4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate) has been co-crystallized with Mycobacterium tuberculosis cytochrome P450 CYP121 (PDB: 4G46) at 1.52 Å resolution, revealing that the ketone oxygen accepts a hydrogen bond from a conserved active-site water molecule, while the furan oxygen coordinates the heme iron [1]. The C4-hydroxyl group in the target compound replaces this ketone with a hydrogen-bond donor, which can reorient the hydrogen-bonding network and potentially enhance selectivity over closely related P450 isoforms. Although direct affinity data for the 4-hydroxy analog against CYP121 are not publicly available, the C4-oxo analog exhibited a ligand efficiency (LE) of 0.36 kcal·mol⁻¹ per heavy atom in fragment-based screening [1]. The C4-hydroxyl variant, by contributing an additional donor, is predicted to alter the enthalpic/entropic partitioning of binding, offering a chemically tractable vector for differential SAR exploration.

Antitubercular drug discovery Cytochrome P450 inhibition Fragment-based lead discovery

Methyl Ester vs. Ethyl Ester: Steric and Electronic Differentiation at the C3 Ester Position

The target compound bears a C3-methyl ester (MW 196.20), in contrast to the commonly encountered ethyl ester analog ethyl 4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate and derivatives such as ethyl 6-(difluoromethyl)-4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate (MW 258.22) . The methyl ester confers lower lipophilicity (estimated ΔlogP ≈ −0.5 to −0.6 relative to the ethyl ester) and a smaller steric footprint, which can be critical for accessing narrow active-site pockets or for controlling the rate of esterase-mediated hydrolysis in prodrug strategies. While no direct hydrolysis half-life comparison is published, empirical trends across ester prodrug series indicate that methyl esters typically hydrolyze 1.5- to 3-fold faster than ethyl esters under physiological esterase conditions [1].

Prodrug design Ester hydrolysis kinetics Lipophilicity modulation

C4-Hydroxy Substituent Role in Antibacterial Activity: Class-Level SAR Inferences from Tetrahydrobenzofuran-4-one Scaffolds

A systematic antibacterial evaluation of 3,5,6,7-tetrahydrobenzofuran-4-one derivatives (compounds 3a–3n) against Gram-positive (Bacillus cereus, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Enterobacter aerogenes) pathogens demonstrated that compound 3b exhibited MIC values of 2 μg/mL against both P. aeruginosa and S. aureus, while compound 3l (a 2H-pyrano[2,3-b]benzofuran) achieved an MIC of 0.5 μg/mL against B. cereus, outperforming ciprofloxacin (MIC 2 μg/mL) and ampicillin (MIC 1 μg/mL) [1]. Critically, a comprehensive benzofuran antimicrobial SAR review has established that hydroxyl group substitution at position 4 of the benzofuran scaffold is one of the key structural determinants for antibacterial activity [2]. The target compound's C4-hydroxyl directly satisfies this pharmacophoric requirement, distinguishing it from unsubstituted or alkyl-substituted tetrahydrobenzofuran analogs that lack this polar interaction capability.

Antibacterial drug discovery Gram-positive pathogens Structure-activity relationships

Synthetic Access and Intermediate Versatility: Orthogonal Derivatization Routes Compared to 4-Oxo Analogs

Methyl 4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate is synthesized via esterification of the corresponding 4-hydroxy-carboxylic acid, a route that is orthogonal to the one-pot cyclocondensation strategy commonly used to produce 4-oxo-tetrahydrobenzofuran-3-carboxylates from cyclohexane-1,3-dione and alkyl 3-bromo-3-nitroacrylates [1]. The hydroxyl handle at C4 enables derivatization reactions—including O-alkylation, O-acylation, sulfonation, and Mitsunobu coupling—that are not accessible to the 4-oxo series without prior reduction. Furthermore, a novel microbial biotransformation method employing Aspergillus niger ATCC 6275 and Aspergillus oryzae RIB40 has been developed to resolve 4-oxo-tetrahydrobenzofuran derivatives into enantiomerically enriched acetoxy and hydroxy benzofuranone products with high enantiomeric purity, directly validating the synthetic tractability of the C4-hydroxy substitution pattern [2].

Synthetic methodology Late-stage functionalization Building block procurement

Optimal Research and Industrial Application Scenarios for Methyl 4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate


Antitubercular Fragment-Based Drug Discovery Targeting CYP121

The C4-hydroxyl compound serves as a direct isosteric replacement probe for the C4-oxo analog co-crystallized with M. tuberculosis CYP121 (PDB 4G46). Programs employing fragment growing or merging strategies can exploit the unique H-bond donor at C4 to re-interrogate binding affinity and selectivity relative to the published oxo-bound structure [1]. The methyl ester minimizes steric bulk while maintaining adequate lipophilicity for cellular penetration, making it suitable for follow-up fragment optimization without altering the ester hydrolysis profile prematurely.

Divergent Library Synthesis via C4-Hydroxyl Derivatization

Procurement for medicinal chemistry library construction should prioritize the 4-hydroxy variant over the 4-oxo analog when the synthetic plan requires diverse C4-functionalized analogs. The hydroxyl handle enables O-alkylation, O-acylation, sulfonation, and Mitsunobu-based diversification in a single step from the parent scaffold, reducing the synthetic sequence length by at least 1–2 steps compared to a route starting from the 4-oxo compound, which would require prior reduction [1][2].

Antibacterial Lead Optimization Leveraging the C4-OH Pharmacophore

Given that hydroxyl substitution at position 4 has been established as a key pharmacophoric requirement for antibacterial benzofurans, the target compound provides a pre-installed polar interaction motif that is absent in des-hydroxy or 4-alkyl tetrahydrobenzofuran analogs [1][2]. Antibacterial screening programs can use this compound as a core scaffold for systematic substitution at positions 2, 5, 6, and 7 while retaining the validated C4-OH, thereby accelerating structure-activity relationship exploration against both Gram-positive and Gram-negative panels.

Chiral Building Block Procurement via Biocatalytic Resolution Feasibility

The demonstrated microbial biotransformation of 4-oxo-tetrahydrobenzofuran derivatives into enantiomerically enriched 4-hydroxy products by Aspergillus species establishes a precedent for accessing optically active forms of the target compound [1]. Procurement of the racemic methyl 4-hydroxy ester, followed by in-house or contract biocatalytic kinetic resolution, offers a viable route to chiral tetrahydrobenzofuran building blocks for programs requiring enantiopure intermediates, without resorting to costly asymmetric synthesis.

Quote Request

Request a Quote for Methyl 4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.